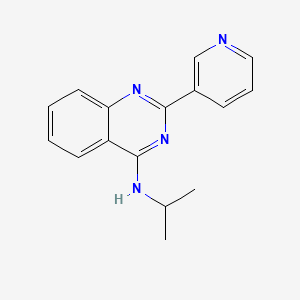

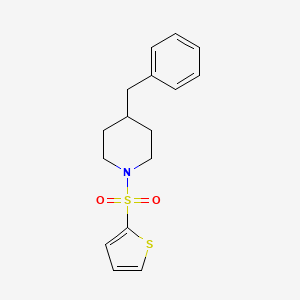

N-isopropyl-2-(3-pyridinyl)-4-quinazolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-isopropyl-2-(3-pyridinyl)-4-quinazolinamine derivatives involves various chemical strategies, including the condensation of o-aminobenzamides with aromatic aldehydes under mild conditions using catalytic processes for high yields and selectivities (Mulakayala et al., 2012). Such methods are extended to synthesize related compounds that hold potential in medicinal chemistry.

Molecular Structure Analysis

The structural elucidation of such compounds often involves sophisticated analytical techniques. X-ray crystallography, for instance, has confirmed the monoclinic crystal system and P21/c space group of related quinazoline derivatives, providing insight into the molecular architecture and intermolecular interactions critical for understanding their reactivity and properties (Dilebo et al., 2021).

Scientific Research Applications

Antibacterial Applications

A study by Jiang et al. (2017) synthesized a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives to investigate their antibacterial activity against several bacterial strains. These compounds showed promising results against Escherichia coli and Staphylococcus aureus, with one compound demonstrating good activities and minimal inhibitory concentrations (MICs) against MRSA and Salmonella typhimurium, highlighting their potential as antibacterial agents (Jiang et al., 2017).

Optoelectronic Materials

Lipunova et al. (2018) reviewed the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the versatility of these compounds beyond pharmaceutical applications (Lipunova et al., 2018).

Alzheimer's Disease Treatment

Mohamed et al. (2017) designed and synthesized a quinazoline and pyrido[3,2-d]pyrimidine based compound library as multi-targeting agents for Alzheimer's disease. These compounds were evaluated for their ability to inhibit Aβ40 and Aβ42 aggregation, demonstrating significant potential in treating Alzheimer's disease through multi-targeting mechanisms (Mohamed et al., 2017).

properties

IUPAC Name |

N-propan-2-yl-2-pyridin-3-ylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-11(2)18-16-13-7-3-4-8-14(13)19-15(20-16)12-6-5-9-17-10-12/h3-11H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGXSJFEEXPTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC2=CC=CC=C21)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(propan-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)

![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)

![methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)

![4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5502553.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5502560.png)

![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)

![rel-(3aS,6aS)-1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5502570.png)